molecular formula C16H14FN3O2 B057487 Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate CAS No. 256376-59-7

Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No. B057487
M. Wt: 299.3 g/mol
InChI Key: KZVKXYSMYGMEPB-UHFFFAOYSA-N
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Description

This compound is a pyrazolopyridine derivative, which is a class of compounds that contain a pyrazole ring fused with a pyridine ring . Pyrazolopyridines are known to exhibit a wide range of biological activities and are used in drug discovery .


Synthesis Analysis

While the specific synthesis route for this compound isn’t available, pyrazolopyridines can be synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolopyridine core, with a fluorobenzyl group at the 1-position and an ethyl carboxylate group at the 3-position. The exact structure would need to be confirmed using techniques such as NMR and X-ray crystallography .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : This compound is often used in the synthesis of novel heterocyclic compounds. For instance, it's involved in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, which are important in medicinal chemistry (Lebedˈ et al., 2012).

  • Facilitating New Chemical Reactions : The compound and its derivatives are used to facilitate novel and efficient synthesis processes, such as the synthesis of new pyrazolo[3,4-b]pyridine products via condensation of pyrazole-5-amine derivatives with activated carbonyl groups (Ghaedi et al., 2015).

  • Antibacterial and Antituberculosis Agents : Some derivatives of this compound, such as thiazole-aminopiperidine hybrid analogs, have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds exhibit promising antituberculosis activity and low cytotoxicity (Jeankumar et al., 2013).

  • Anticancer Properties : Ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, a related compound, has been synthesized and found to possess potential anticancer activity, as evidenced by its efficacy against human chronic myelogenous leukaemia cell lines (Mohideen et al., 2017).

  • Antiviral Activity : Derivatives of this compound have been synthesized and evaluated for antiviral activity against viruses like Herpes simplex, Mayaro virus, and vesicular stomatitis virus, showing significant inhibitory effects (Bernardino et al., 2007).

  • Xanthine Oxidase Inhibitory Activity : Derivatives of ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate have been prepared and evaluated for their xanthine oxidase inhibitory activity, which is significant for gout treatment (Qi et al., 2015).

properties

IUPAC Name

ethyl 1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c1-2-22-16(21)14-12-7-5-9-18-15(12)20(19-14)10-11-6-3-4-8-13(11)17/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVKXYSMYGMEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C2=C1C=CC=N2)CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

CAS RN

256376-59-7
Record name 3-Ethoxycarbonyl-1-(2-fluorbenzyl)-1H-pyrazolo-(3,4,5)-pyridin
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Synthesis routes and methods

Procedure details

The solution obtained from Example 1A is mixed with 61.25 ml (60.77 g, 0.613 mol) of dimethylaminoacrolein and 56.28 ml (83.88 g, 0.736 mol) of trifluoroacetic acid and boiled under argon for 3 days. The solvent is then evaporated in vacuo, and the residue is added to 2 l of water and extracted three times with 1 l of ethyl acetate each time. The combined organic phases are dried with magnesium sulphate and concentrated in a rotary evaporator. Chromatography is carried out on 2.5 kg of silica gel, eluting with a toluene/toluene-ethyl acetate=4:1 gradient. Yield: 91.6 g (49.9% of theory over two stages).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
61.25 mL
Type
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Reaction Step One
Quantity
56.28 mL
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Mittendorf, S Weigand, C Alonso‐Alija… - ChemMedChem …, 2009 - Wiley Online Library
Direct stimulation of soluble guanylate cyclase (sGC) represents a promising therapeutic strategy for the treatment of a range of diseases, including the severely disabling pulmonary …

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